molecular formula C27H22ClF3N4O2 B11083553 2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11083553
M. Wt: 526.9 g/mol
InChI Key: LYFNGWQFGIOEDI-UHFFFAOYSA-N
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Description

2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline precursors, followed by their spirocyclization under specific conditions. Common reagents used in these reactions include trifluoromethylphenyl derivatives, chlorinating agents, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[2-(fluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile
  • 2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[2-(methyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile

Uniqueness

The presence of the trifluoromethyl group in 2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-[2-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile imparts unique chemical and biological properties, distinguishing it from similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C27H22ClF3N4O2

Molecular Weight

526.9 g/mol

IUPAC Name

2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[2-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile

InChI

InChI=1S/C27H22ClF3N4O2/c1-13-17(28)9-8-15-22(13)34-24(37)26(15)16(12-32)23(33)35(18-7-5-4-6-14(18)27(29,30)31)19-10-25(2,3)11-20(36)21(19)26/h4-9H,10-11,33H2,1-3H3,(H,34,37)

InChI Key

LYFNGWQFGIOEDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=CC=C5C(F)(F)F)N)C#N)Cl

Origin of Product

United States

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